(E)-N-butyl-3-(4-propoxyphenyl)prop-2-enamide
Overview
Description
“N-butyl-3-(4-propoxyphenyl)acrylamide” is likely an organic compound consisting of an acrylamide backbone with a butyl group and a propoxyphenyl group attached. Acrylamides are organic compounds with the formula CH2=CHC(O)NH2. They are white, odorless solids that are soluble in water and several organic solvents .
Synthesis Analysis
While specific synthesis methods for “N-butyl-3-(4-propoxyphenyl)acrylamide” are not available, acrylamide compounds are often synthesized through methods such as free-radical polymerization . The synthesis could involve the reaction of the corresponding amine (butylamine) and carboxylic acid (3-(4-propoxyphenyl)acrylic acid) in a condensation reaction.Chemical Reactions Analysis
Acrylamides can participate in a variety of chemical reactions, particularly those involving the double bond, such as additional polymerization or various cycloaddition reactions. The butyl and propoxyphenyl groups may also influence the reactivity and properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-butyl-3-(4-propoxyphenyl)acrylamide” would depend on the characteristics imparted by the butyl and propoxyphenyl groups. For example, the butyl group could increase the hydrophobicity of the compound, while the propoxyphenyl group could contribute to potential interactions with other molecules .Mechanism of Action
Safety and Hazards
Future Directions
Future research could focus on synthesizing “N-butyl-3-(4-propoxyphenyl)acrylamide” and studying its properties and potential applications. Given the presence of the butyl and propoxyphenyl groups, this compound could have interesting properties that make it useful in areas such as materials science or medicinal chemistry .
Properties
IUPAC Name |
(E)-N-butyl-3-(4-propoxyphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-5-12-17-16(18)11-8-14-6-9-15(10-7-14)19-13-4-2/h6-11H,3-5,12-13H2,1-2H3,(H,17,18)/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCKUNZIYLXHLW-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C=CC1=CC=C(C=C1)OCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C=C/C1=CC=C(C=C1)OCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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